molecular formula C15H28N2O3 B7572471 Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate

Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate

Cat. No. B7572471
M. Wt: 284.39 g/mol
InChI Key: WKPQUDRBJCYVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate, commonly known as EPPA, is a chemical compound used in scientific research for its potential therapeutic applications. EPPA is a derivative of the amino acid glycine and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

EPPA works by binding to the glycine site on NMDA receptors, which enhances the activity of these receptors. This can lead to increased neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
EPPA has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced learning and memory, and reduced pain sensitivity. EPPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EPPA in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of neuronal activity. However, EPPA has relatively low potency compared to other NMDA receptor modulators, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on EPPA. One area of interest is the development of more potent and selective derivatives of EPPA for use in therapeutic applications. Another area of interest is the investigation of EPPA's effects on other neurotransmitter systems, such as dopamine and serotonin, which may have implications for addiction treatment. Finally, further studies are needed to determine the safety and efficacy of EPPA in humans.

Synthesis Methods

EPPA can be synthesized using a multi-step process that involves the reaction of glycine with various other chemicals. One common method involves the reaction of glycine with 3-methylpiperidine-1-carboxylic acid to form the intermediate compound, which is then further reacted with isobutyl chloroformate and ethylamine to form EPPA.

Scientific Research Applications

EPPA has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction treatment. In particular, EPPA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in a wide range of physiological processes.

properties

IUPAC Name

ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-5-20-15(19)11-17(12(2)3)10-14(18)16-8-6-7-13(4)9-16/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPQUDRBJCYVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)N1CCCC(C1)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate

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